Cas no 1806722-13-3 (3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid)

3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid
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- インチ: 1S/C9H9F3N2O4/c10-9(11,12)18-8-4(2-13)5(1-7(16)17)14-3-6(8)15/h3,15H,1-2,13H2,(H,16,17)
- InChIKey: NQSXFKJBTXWNFK-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CN=C(CC(=O)O)C=1CN)O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 9
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 300
- トポロジー分子極性表面積: 106
- XLogP3: -2.2
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029093546-1g |
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid |
1806722-13-3 | 97% | 1g |
$1,460.20 | 2022-03-31 |
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報
Research Brief on 3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid (CAS: 1806722-13-3)
3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid (CAS: 1806722-13-3) is a novel compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and aminomethyl functional groups, exhibits potential therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. Recent studies have explored its synthesis, pharmacokinetics, and biological activity, positioning it as a promising candidate for further drug development.
The synthesis of 3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to incorporate the trifluoromethoxy group, which is known to enhance metabolic stability and bioavailability. The compound's structural features, including the hydroxy and acetic acid moieties, contribute to its solubility and interaction with biological targets, making it a versatile scaffold for medicinal chemistry applications.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key inflammatory mediators, such as cytokines and prostaglandins. Preliminary data suggest that it acts as a selective inhibitor of certain enzymes involved in inflammatory pathways, with minimal off-target effects. These findings highlight its potential as a lead compound for the development of anti-inflammatory and immunomodulatory therapies. Further research is needed to elucidate its mechanism of action and optimize its pharmacological profile.
The pharmacokinetic properties of 3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid have also been investigated, revealing favorable absorption and distribution characteristics. The compound exhibits good oral bioavailability and a half-life that supports once-daily dosing in preclinical models. These attributes, combined with its low toxicity profile, underscore its potential for clinical translation. Ongoing studies are focused on identifying suitable formulations and delivery systems to enhance its therapeutic efficacy.
In conclusion, 3-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-acetic acid represents a promising avenue for drug discovery, with applications in inflammation and beyond. Its unique chemical structure and favorable biological activity warrant further investigation, including structure-activity relationship studies and clinical trials. As research progresses, this compound may emerge as a valuable tool for addressing unmet medical needs in various therapeutic areas.
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